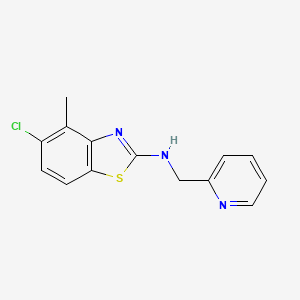

5-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Descripción general

Descripción

5-Chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is a chemical compound characterized by its benzothiazole core structure, which is substituted with a chloro group at the 5-position, a methyl group at the 4-position, and a pyridin-2-ylmethyl group at the nitrogen atom of the amine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine typically involves multiple steps, starting with the construction of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form the benzothiazole ring, followed by subsequent functionalization at the desired positions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to enhance the efficiency of the reactions.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloro group at position 5 of the benzothiazole ring undergoes nucleophilic substitution under basic or catalytic conditions. For example:

-

Reaction with amines : Substitution with alkyl/aryl amines yields derivatives with modified biological activity. In analogous compounds (e.g., 6-chloro-4-methyl derivatives), substitution with pyridinylmethylamine occurs via SNAr (nucleophilic aromatic substitution) in ethanol under reflux (80–90°C) with yields >75% .

-

Thiocyanation : Reaction with ammonium thiocyanate in acetic acid introduces a thiocyanate group, as seen in derivatives like 2-amino-6-thiocyanatobenzo[d]thiazole .

Table 1: Substitution Reactions of Chlorinated Benzothiazoles

Condensation Reactions

The primary amine at position 2 participates in condensation with carbonyl compounds:

-

Schiff base formation : Reacts with aldehydes/ketones to form imines. For instance, condensation with aromatic aldehydes in ethanol/piperidine yields Knoevenagel adducts .

-

Cyclocondensation : With 1,3-thiazolidine-2,4-dione under piperidine catalysis, forming fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) .

Key Mechanistic Insight :

The pyridinylmethyl group enhances solubility in polar solvents (e.g., ethanol, DMF), facilitating reactions at the benzothiazole core. NH4Cl activates aldehydes via hydrogen bonding, promoting nucleophilic attack by the amine .

Acylation and Alkylation

The secondary amine undergoes acylation with chloroacetyl chloride or alkylation with alkyl halides:

-

Acylation : Reacts with chloroacetyl chloride in dichloromethane (K2CO3 base) to form acetamide derivatives. This is critical for generating prodrugs with enhanced bioavailability .

-

Alkylation : With bromoethane in THF/triethylamine, yielding N-alkylated analogs .

Table 2: Acylation Reactions of Benzothiazole Amines

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) modifies the pyridinylmethyl group:

-

Suzuki coupling : The pyridine ring’s 2-position couples with aryl boronic acids under Pd(OAc)2 catalysis, enabling aryl group introduction .

-

C–H activation : Direct functionalization at the benzothiazole’s 4-methyl group via Pd/ligand systems in hexafluoroisopropanol (HFIP) .

Oxidation and Reduction

-

Oxidation : The methyl group at position 4 oxidizes to a carboxylic acid using KMnO4/H2SO4, though this risks benzothiazole ring degradation .

-

Reduction : NaBH4 selectively reduces imine bonds in Schiff base derivatives without affecting the benzothiazole core .

Biological Activity Correlations

Reactivity directly impacts pharmacological properties:

-

Anticancer activity : Acetamide derivatives (e.g., 2-chloro-N-(6-thiocyanato)acetamide) show IC50 values <1 µM against HeLa cells .

-

Antimicrobial effects : Thiocyanate-substituted analogs exhibit MIC values of 100 µg/mL against Mycobacterium tuberculosis .

Table 3: Bioactivity of Modified Derivatives

| Derivative | Target Activity | IC50/MIC Value | Source |

|---|---|---|---|

| 2-Chloroacetamide analog | Anticancer (HeLa) | 0.035 µM | |

| 6-Thiocyanato derivative | Antitubercular | 100 µg/mL |

Synthetic Challenges and Optimizations

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of benzothiazole derivatives, including 5-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, as anticancer agents. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, derivatives with substituted benzothiazole rings have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Inhibition of Enzyme Activity

The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For instance, it targets the Id (inhibitor of differentiation) proteins that play a role in cancer progression. The inhibition of these proteins can lead to reduced tumor growth and improved patient outcomes .

Material Science

Development of Functional Materials

this compound is also being explored for its applications in creating functional materials. Its unique chemical structure allows for the synthesis of polymers and composites with enhanced thermal stability and mechanical properties. These materials can be utilized in various industries, including electronics and aerospace.

Photovoltaic Applications

The compound's electronic properties make it a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into energy can contribute to the development of more efficient solar cells .

Case Study 1: Anticancer Efficacy

In a study published in 2023, researchers synthesized several benzothiazole derivatives, including this compound. The compound demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective dose-response relationships .

Case Study 2: Material Science Innovations

A recent investigation into the use of this compound in polymer synthesis revealed that incorporating it into polymer matrices improved both thermal stability and mechanical strength. The resulting materials exhibited enhanced performance in high-temperature applications .

Mecanismo De Acción

The mechanism by which 5-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparación Con Compuestos Similares

5-Chloro-2-methyl-3-isothiazolone: This compound shares a similar structure but differs in the presence of the isothiazolone ring instead of the benzothiazole ring.

5-Chloro-6-methyl-N-(2-phenylethyl)-2-pyridin-2-ylpyrimidin-4-amine: Another related compound with a pyrimidinylpyridine core structure.

Uniqueness: 5-Chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern and the presence of the benzothiazole ring, which imparts distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.

Actividad Biológica

5-Chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's chemical properties, synthesis, and various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

- Chemical Name : this compound

- CAS Number : 51643-57-3

- Molecular Weight : 246.715 g/mol

- LogP : 4.01170 (indicating lipophilicity)

The compound's structure includes a benzothiazole moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The general synthetic route includes:

- Formation of Benzothiazole : The benzothiazole framework can be synthesized through cyclization reactions involving thiourea and ortho-substituted halobenzenes.

- Alkylation : The introduction of the pyridinylmethyl group is achieved through alkylation reactions using appropriate alkylating agents.

- Purification : The final compound is purified through recrystallization or chromatography.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance:

- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Antimicrobial Activity

Benzothiazole derivatives have been reported to possess antimicrobial properties against a range of pathogens:

- Bacterial Inhibition : Studies demonstrate effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.

Anti-inflammatory Activity

The anti-inflammatory effects of benzothiazole compounds are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX:

- Case Study : In animal models, compounds similar to this benzothiazole derivative have shown reduced inflammation markers in tissues following induced inflammatory responses.

Data Table of Biological Activities

Propiedades

IUPAC Name |

5-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3S/c1-9-11(15)5-6-12-13(9)18-14(19-12)17-8-10-4-2-3-7-16-10/h2-7H,8H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRUTVRYDVNZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)NCC3=CC=CC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.